molecular formula C15H12N2O2 B1278350 1-Benzyl-1H-indazole-3-carboxylic acid CAS No. 41354-03-4

1-Benzyl-1H-indazole-3-carboxylic acid

Cat. No. B1278350
CAS RN: 41354-03-4
M. Wt: 252.27 g/mol
InChI Key: CDRCOZFGMPTGBL-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indazole-3-carboxylic acid and its derivatives have been the subject of various studies due to their biological activities. These compounds have been synthesized and evaluated for their potential as antispermatogenic agents, with some showing potent activity in this regard . Additionally, they have been explored for their antiproliferative effects against cancer cell lines, with certain derivatives demonstrating significant activity . The molecular structure of these compounds has also been studied, providing insights into their crystallographic properties .

Synthesis Analysis

The synthesis of 1-Benzyl-1H-indazole-3-carboxylic acid derivatives has been achieved through various methods. A series of halogenated derivatives were synthesized and evaluated for their biological activity . Another approach involved a two-step synthesis of 1-arylindazole-3-carboxamides, which utilized a strategic reaction followed by a chemoselective Buchwald–Hartwig intramolecular cyclization, yielding products in good to excellent yields . Additionally, a new synthesis route via 1,3-dipolar cycloaddition of nitrile imines to benzyne was described, providing a rapid method to obtain N(1)-C(3) disubstituted indazoles .

Molecular Structure Analysis

The crystal structure of a halogenated derivative, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, was studied to understand its crystalline properties. The compound was found to belong to the triclinic space group with specific unit cell parameters, indicating a crystalline polymorph with a relatively small particle size, which could lead to better bioactivity and therapeutic activity .

Chemical Reactions Analysis

The reactivity of 1-Benzyl-1H-indazole-3-carboxylic acid derivatives has been explored in various chemical reactions. For instance, the deproto-metallation of 1-aryl-1H-indazoles using a mixed lithium-zinc base was studied, revealing that functionalization of the substrate was possible using specific aryl groups . Additionally, the ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation was investigated, showing that the presence of electron-withdrawing groups on the 1-aryl substituent significantly influenced the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-1H-indazole-3-carboxylic acid derivatives have been analyzed through various studies. For example, the crystal structure analysis provided insights into the polymorphic nature of these compounds . Deproto-metallation studies and the analysis of CH acidities using DFT methods have contributed to the understanding of the chemical reactivity and acidity of these molecules . Molecular docking studies have also been conducted to assess the biological activities and potential interactions with biological targets .

Scientific Research Applications

  • Synthesis Techniques : 1-Benzyl-1H-indazole-3-carboxylic acid can be synthesized through various methods. For instance, an improved synthesis process was developed, showing advantages such as lower cost of starting materials and simple operation, making it suitable for industrial manufacture (Rao, 2006). Another approach involved converting 1H-indazole-3-carboxylic acid into esters, which upon further reaction, yielded good results (S. Raut et al., 2019).

  • Crystal Structure Analysis : The crystal structure of a derivative, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, was studied, revealing that it belongs to the triclinic space group and is a crystalline polymorph with small particle size, potentially offering better bioactivity and therapeutic activity (Hu Yong-zhou, 2008).

  • Anticancer Activity and Biological Evaluation : Several studies have focused on the anticancer properties of 1-Benzyl-1H-indazole-3-carboxylic acid and its derivatives. Notably, β-carboline derivatives, synthesized by replacing the tricyclic rings of carbazole and α-carboline derivatives with isosteric β-carboline, showed promising anticancer activity (Yi-Fong Chen et al., 2015). Another derivative, 1H-Benzo[f]indazole-4,9-dione, showed significant antiproliferative activity in vitro, suggesting potential as an anticancer agent (A. Molinari et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-benzylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRCOZFGMPTGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441811
Record name 1-Benzyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-indazole-3-carboxylic acid

CAS RN

41354-03-4
Record name 1-Benzyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BR Henke, CJ Aquino, LS Birkemo… - Journal of medicinal …, 1997 - ACS Publications
… To a stirring solution of 735 mg (2.15 mmol) of 1-benzyl-1H-indazole-3-carboxylic acid benzyl ester in 15 mL of DCM at −78 C was added dropwise over 5 min a solution of 5.4 mL (5.4 …
Number of citations: 140 pubs.acs.org
N de la Figuera, S Fiol, JC Fernández… - QSAR & …, 2008 - Wiley Online Library
The immobilization and reactions of indazol‐3‐carboxylic acid on the solid phase is described. These reactions are of importance since many biologically active compounds contain an …
Number of citations: 3 onlinelibrary.wiley.com
Y Futagi, M Kobayashi, K Narumi, A Furugen… - … and biophysical research …, 2018 - Elsevier
… 1-Benzyl-1H-indazole-3-carboxylic acid was purchased from Fluorochem (Hadfield, Derbyshire, UK). Bindarit was purchased from Cayman Chemical Company (Ann Arbor, MI, USA). …
Number of citations: 38 www.sciencedirect.com
J Kapil - 2023 - shodhgangotri.inflibnet.ac.in
… After heating for 2 more hours the solution was cooled and acidified with dilute hydrochloric acid to get crude 1-benzyl-1H-indazole-3-carboxylic acid derivatives. Precipitated product …
Number of citations: 2 shodhgangotri.inflibnet.ac.in
二木悠哉 - 2020 - eprints.lib.hokudai.ac.jp
… Lonidamine の脱塩素体である 1-benzyl-1H-indazole-3-carboxylic acid (BIC) の hMCT1, 4 に対する阻害効果はほとんど認められなかった.Lonidamine と BIC の構造の比較から,BIC が有する…
Number of citations: 7 eprints.lib.hokudai.ac.jp

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